molecular formula C19H17ClN6O B2688499 N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896002-69-0

N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2688499
CAS No.: 896002-69-0
M. Wt: 380.84
InChI Key: BHMXYNJLWHTOQZ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative with substitutions at the N4 and N6 positions. The N4 position is occupied by a 3-chloro-4-methoxyphenyl group, while the N6 position bears a phenyl ring. The core structure includes a 1-methyl group on the pyrazole ring, contributing to its steric and electronic properties.

Properties

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O/c1-26-18-14(11-21-26)17(22-13-8-9-16(27-2)15(20)10-13)24-19(25-18)23-12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMXYNJLWHTOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C19H18ClN5O2
Molecular Weight 373.83 g/mol
IUPAC Name This compound
CAS Number Not yet assigned

This compound exhibits its biological activity primarily through inhibition of specific kinases and enzymes involved in cancer cell proliferation. The compound has been shown to interact with the epidermal growth factor receptor (EGFR), a key player in various signaling pathways related to cell growth and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their anti-proliferative effects against various cancer cell lines.

Case Study: EGFR Inhibition

A notable study assessed the anti-proliferative activity of pyrazolo[3,4-d]pyrimidine derivatives against A549 (lung cancer) and HCT116 (colon cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant . These findings suggest that this compound may share similar inhibitory properties.

Other Biological Activities

In addition to its anticancer effects, this compound may also exhibit anti-inflammatory and analgesic properties. The presence of the methoxy and chloro substituents enhances its interaction with biological targets, potentially leading to a broader therapeutic profile.

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating the BAX/Bcl-2 ratio. Increased levels of BAX protein relative to Bcl-2 have been associated with enhanced apoptotic signaling pathways .

Molecular Docking Studies

Molecular docking analyses have revealed that this compound binds effectively to the ATP-binding site of EGFR. The binding affinity suggests a competitive inhibition mechanism which is crucial for developing targeted therapies against EGFR-driven malignancies .

Comparison with Similar Compounds

Key Observations:

  • Replacing the methoxy group with a methyl group (as in ) reduces polarity, possibly explaining the lower solubility (0.5 µg/mL) compared to the target compound . The diisopropyl analog () has lower molecular weight (310.40 g/mol) due to smaller substituents, which may improve membrane permeability .

NMR Spectral Data Comparisons

Target Compound vs. N3/N4-Substituted Analogs ()

Proton/Carbon Target Compound (δ, ppm) N3/N4-Substituted Analog (δ, ppm) Functional Group Correlation
H-6 (Pyrimidine) Not reported 8.27–8.36 Deshielded due to electron-withdrawing substituents
NH (Pyrimidine) Not reported 8.80–9.10 Hydrogen bonding with adjacent rings
C-4 (Pyrimidine) Not reported 154.8 Conjugation with aromatic substituents

N4-Methylphenyl Analog ()

  • 1H NMR: No data provided, but the ethyl group at N6 likely causes upfield shifts (~1.0–1.5 ppm) for adjacent protons due to reduced electron density .
  • 13C NMR : The 3-chloro-4-methylphenyl group would show carbons at ~120–140 ppm, similar to the target compound’s methoxyphenyl group .

Physicochemical and Functional Trends

  • Solubility : The N4-methylphenyl analog’s low solubility (0.5 µg/mL) contrasts with the target compound’s expected higher solubility (due to methoxy’s polarity), though experimental data are lacking .
  • Bioactivity : highlights that chlorophenyl substituents enhance anti-resistance properties in pyrazolo[3,4-d]pyrimidines, suggesting the target compound’s chloro-methoxy group may offer similar advantages .

Research Implications and Gaps

  • Structural Optimization : The N4-methoxy group in the target compound could be modified to methyl or ethyl to balance solubility and activity, as seen in .
  • Spectral Characterization : Full NMR assignments for the target compound are needed to validate its electronic environment compared to analogs .
  • Pharmacological Profiling: No biological data are provided in the evidence; future studies should evaluate kinase inhibition or cytotoxicity relative to its analogs.

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